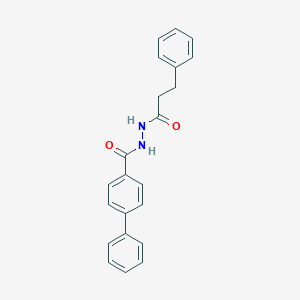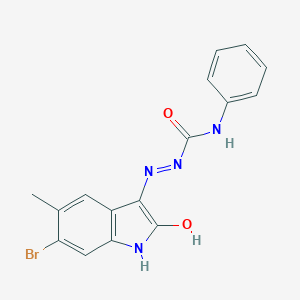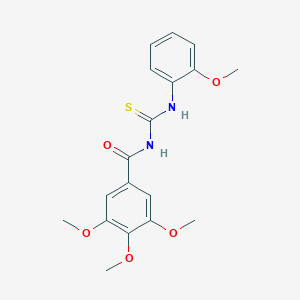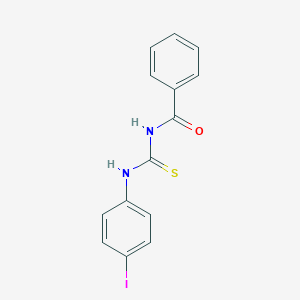![molecular formula C23H18N2O4 B464887 N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide CAS No. 315672-59-4](/img/structure/B464887.png)
N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Synthesis of Porous Organic Polymers (POPs) The compound can be used in the synthesis of porous organic polymers (POPs) via nucleophilic substitution reactions . These POPs have specific surface areas of 1730 and 1796 m²/g, respectively .
Uptaking Iodine
The synthesized POPs have high adsorption capacities in iodine vapor . The adsorption capacities of these POPs in iodine vapor are as high as 3.77 and 2.74 g/g . This makes them effective for the removal of radioactive iodine .
Fluorescence Sensing to Dinitrophenol (DNP)
The fluorescence sensing performances of these POPs for DNP are studied . The Stern–Volmer quenching constants (Ksv) of these POPs for fluorescence quenching of DNP are 4.04×10³ and 4.42×10³ L mol⁻¹, respectively .
Synthesis of N,N′-Methylenebisacrylamide
The compound can be used in the synthesis of N,N′-Methylenebisacrylamide from acrylamide . This monomer is fully characterized by the elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, thermogravimetric analysis (TGA), ¹H-NMR, ¹³C-NMR, GC/MS, and high-performance liquid chromatography (HPLC) analysis .
Catalyst in Monomer Synthesis
The compound can be used as a catalyst in monomer synthesis . The monomer was obtained with 95% yield by using Cu(II) catalyst containing carboxylate groups ligands .
6. Synthesis of UV-curable Tetra-functional Epoxy Acrylate (EA4) The compound can be used as a starting material to synthesize UV-curable tetra-functional epoxy acrylate (EA4), which is used as a crosslinker for UV-curable resins .
properties
IUPAC Name |
N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRFGAUCRYCZKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B464808.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464819.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B464835.png)




![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)

![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)
